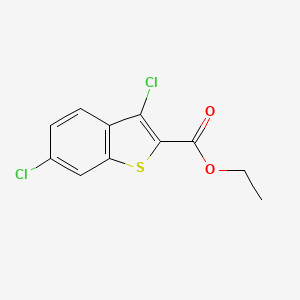

ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate

Description

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a halogenated benzothiophene derivative characterized by a fused aromatic thiophene ring system. The compound features chlorine substituents at the 3- and 6-positions of the benzothiophene core and an ethyl ester group at the 2-position. For instance, mthis compound (CAS 21211-18-7) has a molecular weight of 261.13 g/mol and serves as a key intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYNRDSMTYQVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234569 | |

| Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-19-8 | |

| Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

- Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of compounds containing benzothiophene moieties, which are known for their diverse biological activities.

Reactivity and Transformations

- The compound can undergo various chemical transformations:

- Substitution Reactions : Chlorine atoms on the benzothiophene ring can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to produce sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction Reactions : The ester group can be reduced to yield the corresponding alcohol with lithium aluminum hydride.

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to elucidate its mechanisms of action against various pathogens and cancer cell lines.

Pharmacological Potential

- The compound is being investigated as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for treating diseases associated with inflammation and cancer .

Medical Research

PPAR Activation

- This compound has been identified as a potential agent for activating peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating glucose and lipid metabolism. This suggests its utility in managing conditions like diabetes and hyperlipidemia .

Inhibitors of Disease Mechanisms

- The compound has been utilized in studies aimed at developing inhibitors for various disease mechanisms, including those related to cancer progression and inflammatory diseases .

Material Science

Organic Semiconductors

- In the field of materials science, this compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The position and nature of substituents significantly influence the physicochemical and biological properties of benzothiophene derivatives. Below is a comparative analysis of key analogs:

Key Observations:

Chlorine Positional Isomerism : The 3,6-dichloro substitution pattern (para relationship) likely confers greater aromatic stability compared to 3,4-dichloro (ortho relationship), which may induce steric strain .

Ester Group Modifications : Replacing the methyl ester with ethyl or complex amide-ester groups (e.g., and ) increases molecular weight and alters solubility. Ethyl esters typically exhibit ~14% higher molecular weight than methyl analogs.

Biological Relevance : Derivatives with bulky substituents (e.g., naphthyl or trimethoxybenzoyl groups) are often explored for targeted binding in drug discovery due to enhanced interaction with hydrophobic protein pockets .

Biological Activity

Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound belongs to the benzothiophene class of compounds, characterized by a benzene ring fused to a thiophene ring. Its structure allows for various chemical reactions, including substitution and oxidation, which can modify its biological activity. The chlorine substituents on the benzothiophene ring can facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains, including multidrug-resistant (MDR) strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| This compound | S. aureus | 250 |

| This compound | P. aeruginosa | 500 |

These results suggest that the compound could be a candidate for developing new antibiotics against resistant strains .

Anticancer Properties

The anticancer properties of this compound have also been investigated. In preclinical studies, the compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT-29).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 30 μM, indicating effective cytotoxicity.

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of this compound were evaluated against MDR strains of bacteria. The findings revealed that modifications to the compound's structure could enhance its antibacterial properties significantly .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer effects showed that treatment with this compound resulted in increased levels of cleaved caspase-3 in treated tumor samples compared to controls. This indicates a strong induction of apoptosis in malignant cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzothiophene derivatives. Key steps include chlorination at the 3- and 6-positions and esterification at the 2-carboxyl position. To optimize efficiency:

- Design of Experiments (DoE): Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a 2³ factorial design can evaluate interactions between variables .

- Computational Pre-Screening: Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should crystallographic data for this compound be processed to resolve its molecular structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

- Structure Solution: Apply direct methods (e.g., SHELXD) for phase determination .

- Refinement: Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Visualization: Generate ORTEP diagrams with WinGX or ORTEP-III to validate bond lengths/angles and assess thermal ellipsoids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Controls: Use fume hoods to minimize inhalation risks. Monitor workplace air concentrations if volatile byproducts form during reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to potential irritancy (based on analog data for chlorinated benzothiophenes) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) elucidate the reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces and identify intermediates/transition states. For example, simulate nucleophilic aromatic substitution at the 3- or 6-chloro positions .

- Solvent Effects: Apply polarizable continuum models (PCM) to assess solvent influence on reaction kinetics .

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR chemical shifts with computed values (e.g., via GIAO-DFT). Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state).

- Twinned Crystals: Use SHELXL to detect twinning in X-ray data, which can distort bond metrics .

- Dynamic NMR: Perform variable-temperature NMR to identify exchange processes (e.g., ring puckering) not observed in static crystal structures .

Q. What strategies are effective in optimizing regioselectivity during further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

- Electronic Effects: Leverage the electron-withdrawing carboxylate group to direct electrophilic substitution. Use steric maps (e.g., Hirshfeld surface analysis) to predict accessible sites .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) with varying ligand bulkiness to control cross-coupling outcomes .

Data-Driven Research Questions

Q. How can statistical analysis improve the reproducibility of synthetic protocols for this compound?

Methodological Answer:

Q. What comparative crystallographic trends exist between this compound and its non-chlorinated analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.